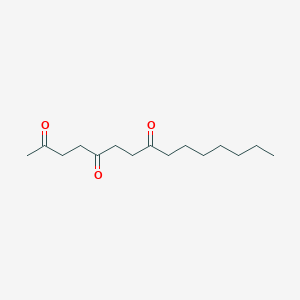
Pentadecane-2,5,8-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecane-2,5,8-trione is a chemical compound with the molecular formula C15H26O3 It is characterized by the presence of three ketone groups located at the 2nd, 5th, and 8th positions of the pentadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadecane-2,5,8-trione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. One such method involves the use of sulfuric acid and Amberlyst-H+ as catalysts. The reaction is carried out under neat conditions at 80°C, resulting in the formation of the desired compound in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of renewable feedstock chemicals and efficient catalytic processes to ensure high yield and purity. The use of renewable resources aligns with the growing interest in sustainable and environmentally friendly chemical production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecane-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can react with the ketone groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pentadecane-2,5,8-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pentadecane-2,5,8-trione involves its interaction with various molecular targets and pathways. The ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione: A similar compound with a dispiro bis-lactone ring system.
2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione: Another related compound with a different ring structure.
Uniqueness
Pentadecane-2,5,8-trione is unique due to its linear structure with three ketone groups, which allows for diverse chemical reactivity and potential applications. Its synthesis from renewable resources also highlights its significance in sustainable chemistry.
Eigenschaften
CAS-Nummer |
62619-73-2 |
|---|---|
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
pentadecane-2,5,8-trione |
InChI |
InChI=1S/C15H26O3/c1-3-4-5-6-7-8-14(17)11-12-15(18)10-9-13(2)16/h3-12H2,1-2H3 |
InChI-Schlüssel |
MXDLMXHIWXHEFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)CCC(=O)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


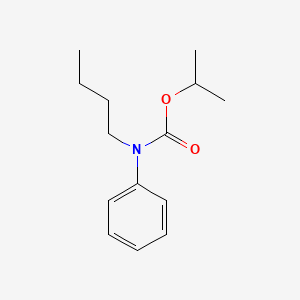
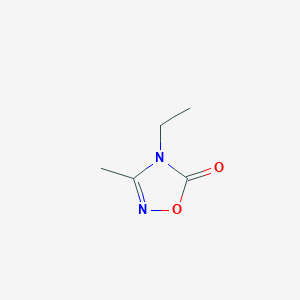
![2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14517238.png)
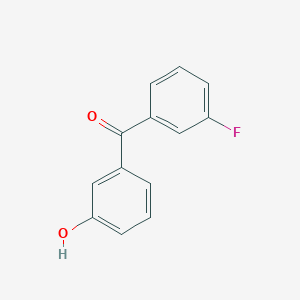
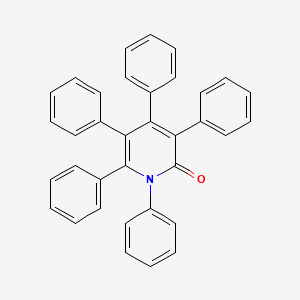
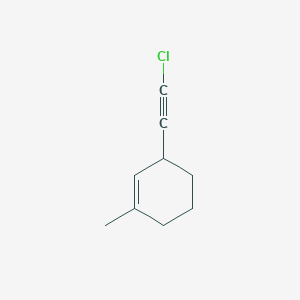
![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
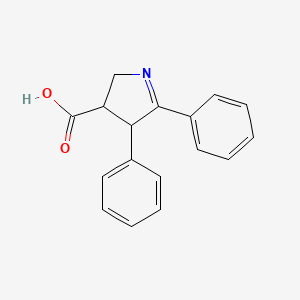

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
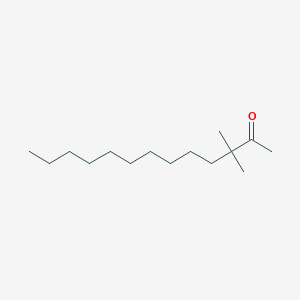
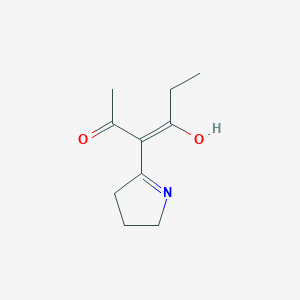
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)

